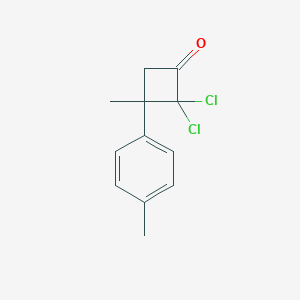
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is an organic compound with the molecular formula C₁₂H₁₂Cl₂O It is a derivative of cyclobutanone, featuring two chlorine atoms and a methyl group attached to the cyclobutane ring, along with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- typically involves the [2+2] cycloaddition reaction. This method is widely used for constructing cyclobutane rings. The reaction conditions often include the use of ultraviolet light or specific catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes halogenation, followed by cyclization and functional group modifications to introduce the desired substituents on the cyclobutane ring .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- involves interactions with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanone: The parent compound without the additional substituents.
2,2-Dichlorocyclobutanone: A simpler derivative with only chlorine substituents.
3-Methylcyclobutanone: A derivative with a methyl group but lacking the chlorine atoms and phenyl group.
Uniqueness
Cyclobutanone, 2,2-dichloro-3-methyl-3-(4-methylphenyl)- is unique due to the combination of substituents on the cyclobutane ring. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in research and industry .
Eigenschaften
CAS-Nummer |
193003-73-5 |
|---|---|
Molekularformel |
C12H12Cl2O |
Molekulargewicht |
243.13 g/mol |
IUPAC-Name |
2,2-dichloro-3-methyl-3-(4-methylphenyl)cyclobutan-1-one |
InChI |
InChI=1S/C12H12Cl2O/c1-8-3-5-9(6-4-8)11(2)7-10(15)12(11,13)14/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
VNACRHAOPSVFFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC(=O)C2(Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



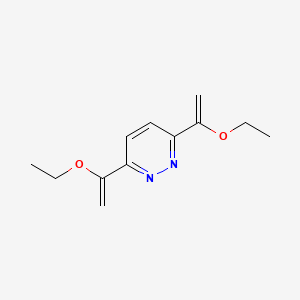

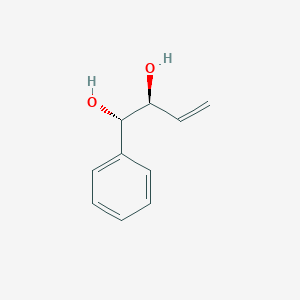
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(2-thienylmethyl)-](/img/structure/B12574091.png)
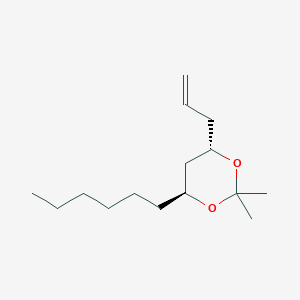
![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![2-Dodecyl-2-phosphabicyclo[3.3.1]nonane](/img/structure/B12574106.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)
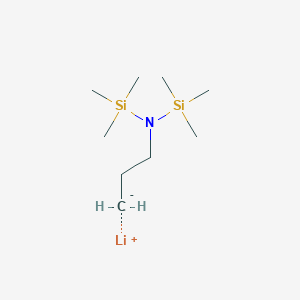
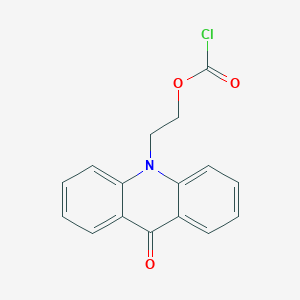
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)
![3-Fluoro-N-(4-fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574158.png)
